Computed Physicochemical Differentiation: Lipophilicity and Polar Surface Area Versus 9-Methyl and Unsubstituted Purine Analogs
The N7-methylpurine regioisomer present in the target compound yields a computed XLogP3 of 0.8 compared to 1.1 for the corresponding N9-methyl regioisomer (2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile), a ΔlogP of −0.3 units that translates to measurably higher aqueous solubility potential [1]. The topological polar surface area remains conserved at 99.6 Ų for both regioisomers, indicating that the methylation position modulates lipophilicity without altering overall hydrogen-bonding capacity. This property divergence is relevant for assay compatibility in biochemical and cell-based screening formats where aqueous solubility governs compound behavior [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile (N9-methyl regioisomer): XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = −0.3 (target is more hydrophilic) |
| Conditions | Computed property; predicted via consensus algorithm implemented on Kuujia.com database |
Why This Matters
The 0.3-unit lower XLogP3 for the N7-methyl isomer predicts superior aqueous solubility, which directly impacts compound handling, DMSO stock preparation reliability, and consistency in biochemical assay dose-response measurements.
- [1] Kuujia.com. Computed physicochemical properties for CAS 2549020-16-6 and CAS 2549020-16-6 N9-methyl analog. Accessed 2026. View Source
